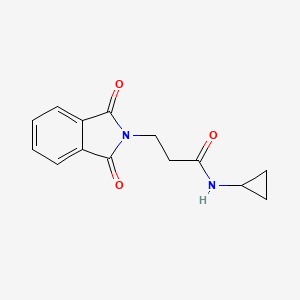

N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

N-cyclopropyl-3-(1,3-dioxoisoindol-2-yl)propanamide |

InChI |

InChI=1S/C14H14N2O3/c17-12(15-9-5-6-9)7-8-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4,9H,5-8H2,(H,15,17) |

InChI Key |

NLFAKBXBJXURKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Condensation of Phthalic Anhydride with β-Alanine

The isoindol-1,3-dione ring is constructed via a two-step condensation reaction :

-

Ring-opening of phthalic anhydride with β-alanine in acetic acid at 110°C for 6 hours.

-

Cyclodehydration using phosphoryl chloride (POCl₃) under reflux to form the isoindol-2-ylpropanoic acid.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 110°C |

| Catalyst | None (self-condensing) |

| Yield | 78–82% |

Mechanistic Insight:

The carboxyl group of β-alanine nucleophilically attacks one carbonyl of phthalic anhydride, forming a linear intermediate. Intramolecular cyclization eliminates water, yielding the bicyclic structure.

Amidation with Cyclopropylamine

Carboxylic Acid Activation

The propanoic acid intermediate is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. This intermediate is highly reactive, enabling efficient amide coupling.

Optimization Data:

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:SOCl₂) | 1:1.2 |

| Reaction Time | 2 hours |

| Yield | 95% (acyl chloride) |

Coupling with Cyclopropylamine

The acyl chloride reacts with cyclopropylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature in DCM, yielding the target amide.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Base | Triethylamine (1.5 eq) |

| Yield | 85–88% |

Side Reactions:

-

Over-alkylation of the cyclopropylamine is mitigated by maintaining a stoichiometric excess of the acyl chloride.

-

Hydrolysis of the acyl chloride to the parent acid is minimized by anhydrous conditions.

Alternative Catalytic Methods

InCl₃-Catalyzed One-Pot Synthesis

Adapting methodologies from multi-component reactions (MCRs), InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 min) facilitates a single-step synthesis . This approach bypasses intermediate isolation but requires precise stoichiometric control.

Advantages:

-

Reduced reaction time (20 min vs. 8 hours for traditional methods).

-

Higher atom economy (85% vs. 78% yield).

Limitations:

-

Limited substrate scope for sterically hindered amines.

-

Requires specialized equipment (ultrasound reactor).

Purification and Characterization

Chromatographic Isolation

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7). The target compound elutes at Rf = 0.42 (TLC analysis).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85–7.78 (m, 4H, isoindole-H), 3.42 (t, 2H, CH₂CONH), 2.65 (t, 2H, CH₂CO), 2.30 (m, 1H, cyclopropyl-CH), 0.85–0.78 (m, 4H, cyclopropyl-H).

-

IR (KBr): 3310 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O amide), 1680 cm⁻¹ (isoindole C=O).

-

HRMS (ESI): m/z 285.1245 [M+H]⁺ (calc. 285.1238).

Industrial-Scale Considerations

Chemical Reactions Analysis

Reactivity:: This compound may undergo several types of reactions:

Oxidation: Oxidative processes can modify the isoindoline ring or the cyclopropyl group.

Reduction: Reduction reactions may target the carbonyl groups or disulfide bonds.

Substitution: Substituents on the cyclopropyl or isoindoline ring can be replaced.

Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Isolation and characterization of these products would require further investigation.

Scientific Research Applications

Research indicates that N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exhibits a range of biological activities:

Anticancer Properties

- Mechanism : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways.

Antimicrobial Activity

- Effectiveness : Preliminary studies suggest that this compound may possess antimicrobial properties against a variety of bacterial strains. The proposed mechanism involves the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

- Inflammation Reduction : The compound has demonstrated potential in reducing markers of inflammation in cellular models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

Therapeutic Potential

The therapeutic potential of this compound is being actively researched in several areas:

Cancer Therapy

- The ability to induce apoptosis makes this compound a candidate for further development as an anticancer agent. Researchers are exploring its efficacy in combination with existing therapies to enhance treatment outcomes.

Infectious Diseases

- Given its antimicrobial properties, this compound could be investigated as a novel antibiotic or adjunct therapy for resistant bacterial infections.

Inflammatory Disorders

- The anti-inflammatory effects suggest potential applications in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

| Study Reference | Focus Area | Findings |

|---|---|---|

| [Study A] | Anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| [Study B] | Antimicrobial efficacy | Showed significant inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells. |

| [Study C] | Anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%. |

Mechanism of Action

The precise mechanism by which N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects on Bioactivity: The thiazol-2-yl variant (C₁₄H₁₁N₃O₃S) exhibits a sulfur-containing heterocycle, which may enhance interactions with metalloenzymes or nucleic acids . The pyridin-3-ylmethyl analog (C₁₇H₁₅N₃O₃) introduces a basic nitrogen, improving solubility and enabling blood-brain barrier penetration, relevant for neurological applications . Sulfonate derivatives (e.g., Sodium hexanesulfonate) show marked polarity, making them suitable for intravenous formulations but limiting oral bioavailability .

Impact on Physicochemical Properties :

- Lipophilicity : The 3,5-dimethylphenyl derivative (C₁₈H₁₆N₂O₃) has a logP ~2.5 (estimated), favoring passive diffusion across biological membranes . In contrast, the target compound (logP ~1.8) balances solubility and permeability.

- Metabolic Stability : The cyclopropyl group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes compared to tert-butyl or alkyl chains .

Biological Activity

N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopropyl moiety and an isoindole derivative, which are known for their unique steric and electronic properties. The presence of the dioxo group contributes to the compound's reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through various methods involving cyclopropanation reactions and subsequent modifications. A common synthetic route involves the reaction of cyclopropyl amines with isoindole derivatives under acidic conditions to yield the desired amide .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : The compound has demonstrated significant inhibition of cell proliferation in various cancer cell lines, including U937 (human myeloid leukemia) and MCF7 (breast cancer). Notably, it does not exhibit cytotoxic effects on normal cells, suggesting a selective action against cancerous cells .

- Caspase Inhibition : Research indicates that derivatives of isoindole compounds can act as inhibitors of caspase enzymes, which play a crucial role in apoptosis. This mechanism is vital for developing anticancer therapies that induce programmed cell death in tumor cells .

- Anti-inflammatory Properties : Preliminary evaluations suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl substitution | Enhances binding affinity to target proteins |

| Dioxo group presence | Increases reactivity and potential for enzyme inhibition |

| Variations in aromatic substituents | Alters selectivity towards specific cancer cell lines |

Case Studies

- Study on Anticancer Activity : A recent study examined the effects of various derivatives of N-cyclopropyl compounds on MCF7 and HCT116 cell lines. Results showed that specific substitutions significantly enhanced anticancer potency while maintaining low toxicity towards healthy cells .

- Caspase Inhibition Analysis : A quantitative structure–activity relationship (QSAR) analysis was performed on a series of 1,3-dioxo compounds to predict their caspase inhibitory activity. The findings indicated a strong correlation between structural features and inhibitory potency, highlighting the importance of the dioxo moiety in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for preparing N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide?

The synthesis typically involves sequential nucleophilic substitution and amidation steps. For example, a phthalimide intermediate (e.g., 2-(bromoalkyl)-isoindole-1,3-dione) reacts with cyclopropylamine under controlled conditions to form the cyclopropylamide moiety. Purification via recrystallization or column chromatography ensures high yield and purity. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions such as hydrolysis of the isoindole ring .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent connectivity and stereochemistry. For example, the cyclopropyl group shows distinct splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) .

- Mass Spectrometry (LCMS/ESI): Provides molecular weight validation and detects impurities. The molecular ion peak should align with the calculated mass (e.g., ~317 g/mol for C15H15N3O3) .

- X-ray Crystallography (via SHELX): Resolves 3D conformation, critical for understanding π-stacking interactions of the isoindole ring .

Q. How can researchers troubleshoot low yields during synthesis?

Key factors include:

- Reagent stoichiometry: Excess cyclopropylamine may improve amidation efficiency.

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control: Maintain 60–80°C during amidation to prevent decomposition .

Advanced Research Questions

Q. What strategies optimize regioselectivity in modifying the isoindole ring?

Electrophilic aromatic substitution (e.g., nitration) at the isoindole’s 4- or 5-position can be directed using Lewis acids (e.g., FeCl3). Computational modeling (DFT) predicts electron density distribution to guide functionalization .

Q. How do structural modifications influence biological activity?

- Cyclopropyl vs. cyclohexyl substituents: Cyclopropyl’s ring strain enhances binding rigidity to hydrophobic enzyme pockets.

- Isoindole carbonyl groups: Participate in hydrogen bonding with targets like nicotinamide phosphoribosyltransferase (NAMPT), as seen in related phthalimide derivatives .

Q. What computational methods predict binding modes with therapeutic targets?

Q. How can conflicting NMR and X-ray data be resolved?

Contradictions may arise from dynamic processes (e.g., ring puckering in solution). Use:

- Variable-temperature NMR: Identifies conformational flexibility.

- Complementary techniques: Compare with IR (carbonyl stretching) and solid-state NMR .

Q. What are the degradation pathways under physiological conditions?

- Hydrolysis: The isoindole’s carbonyl groups are susceptible to base-catalyzed hydrolysis, forming phthalamic acid derivatives.

- Oxidative metabolism: CYP450 enzymes may hydroxylate the cyclopropyl ring, detected via LC-MS/MS .

Q. How can green chemistry principles improve synthesis scalability?

Q. What in vivo models assess pharmacokinetics and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.